SgI-29
Description
Structural Characteristics of this compound Peptide Sequence
This compound (HNKQEGRDHDKSKGHFHRVVIHHKGGKAH) is defined by its linear 29-residue sequence containing seven histidine residues, two aspartic acids, and one glutamic acid (Table 1). The N-terminal histidine (His-1) and C-terminal alanine-histidine (Ala-28-His-29) flank a central HH motif (His-22-His-23), which serves as a primary metal coordination site. Secondary structure predictions and nuclear magnetic resonance (NMR) analyses reveal a flexible, disordered conformation in aqueous solutions, with no stable α-helical or β-sheet elements. This structural plasticity facilitates dynamic interactions with microbial membranes and metal ions.
Table 1: Primary structural features of this compound
Biological Origin and Semenogelin Family Context
This compound originates from proteolytic cleavage of SEMG1, the predominant protein in human seminal plasma. Prostate-specific antigen (PSA) processes SEMG1 at residues 85–113 during semen liquefaction, generating this bioactive fragment. Within the semenogelin family, this compound shares functional parallels with:
- Mouse seminal vesicle secretion 2 (SVS2) : A homologous decapacitation factor that protects sperm in the female reproductive tract.
- SEMG2 fragments : Related peptides with overlapping antimicrobial domains but distinct metal-binding profiles.
Functionally, this compound contributes to:
- Antimicrobial defense : Exhibits MIC values of 1.05–3.8 µM against Escherichia coli and Pseudomonas aeruginosa strains.
- Sperm motility regulation : Acts as a transient motility inhibitor prior to PSA-mediated activation.
- Metal ion homeostasis : Binds Zn(II) and Cu(II) with stability constants (logK) exceeding 10^6 M^−1 at physiological pH.
Physicochemical Properties and Acid-Base Behavior
This compound’s physicochemical profile is dominated by its high histidine content (24.1%) and net charge of +11 at neutral pH (Table 2). Potentiometric titrations identify 14 ionizable groups:
- Acidic residues : C-terminal carboxyl (pKa 2.18), Asp-8 (pKa 2.2), Asp-10 (pKa 3.22), Glu-5 (pKa 3.74).
- Basic residues : Seven histidine imidazoles (pKa 4.89–7.39), N-terminal amine (pKa 9.45), three lysine side chains (pKa 9.89–10.47).
Metal coordination studies reveal pH-dependent binding modes:
- Zn(II) complexation : Adopts a histamine-like {NH2, 3Nim} coordination sphere at pH 7.4, involving His-1, His-22, and His-23.
- Cu(II) binding : Preferentially interacts with the HH motif via {3Nim, NH2} coordination, stabilizing complexes below pH 6.
Table 2: Physicochemical parameters of this compound
Table 3: Metal-binding properties of this compound
| Metal | Coordination Mode | logK (25°C) | Antimicrobial Enhancement |
|---|---|---|---|
| Zn(II) | {NH2, 3Nim} (His-1/22/23) | 6.2 ± 0.3 | 2.1-fold vs. E. faecalis |
| Cu(II) | {3Nim, NH2} (HH motif) | 8.9 ± 0.2 | 3.7-fold vs. P. aeruginosa |
The peptide’s acid-base equilibria and metal speciation profiles directly influence its antimicrobial efficacy, with Cu(II)-bound forms showing enhanced activity against Gram-positive pathogens like Enterococcus faecalis.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
HNKQEGRDHDKSKGHFHRVVIHHKGGKAH |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
SgI-29 shares functional and structural similarities with other semenogelin-derived peptides, including SgIIA, Sg-15, and truncated derivatives like SgI-22. Below is a detailed comparison:
Structural and Sequence Features
Metal-Binding Properties
Antimicrobial Activity
Functional Advantages
- This compound vs. SgIIA : this compound’s HH motif provides superior Cu(II) binding stability at acidic pH, while SgIIA dominates at basic pH due to amide nitrogen coordination .
- This compound vs. Sg-15 : The longer this compound sequence offers more binding sites and stronger antimicrobial activity, whereas Sg-15 requires metal ions for modest effects .
- This compound vs. SgI-22 : Truncation to SgI-22 improves α-helix stability and charge distribution, resulting in lower MIC values .
Key Research Findings
Metal Coordination Drives Activity : this compound’s antimicrobial effect is potentiated by Zn(II) and Cu(II) binding, which induce localized positive charges critical for membrane disruption .
Structural Flexibility : Despite lacking a fixed structure, this compound’s His-rich sequence allows adaptive metal coordination, a feature shared with SgIIA and Sg-15 .
Derivative Optimization : Truncated derivatives like SgI-22 achieve higher potency by balancing hydrophobicity and charge .
Preparation Methods
Background on SgI-29
This compound corresponds to the amino acid sequence spanning residues 85 to 113 of Semenogelin I. It is one of several peptides generated by proteolytic cleavage of SgI, alongside SgI-46, SgI-47, and SgI-52. These peptides have been isolated from liquefied human seminal plasma and exhibit diverse biological functions, including antimicrobial activity.
Preparation Methods of this compound
The preparation of this compound can be broadly categorized into two approaches:
Isolation from Natural Sources
This compound was originally identified and isolated from human seminal plasma using a combination of chromatographic techniques:
- Ion-exchange chromatography : Used to separate peptides based on charge differences.
- Gel filtration chromatography : Separates peptides by molecular size.
- High-performance liquid chromatography (HPLC) : Provides high-resolution separation and purification of peptides.
Following isolation, the peptides were characterized by:
This approach enables the recovery of naturally occurring this compound but is limited by the availability of biological material and the complexity of purification.
Chemical Synthesis
For research and therapeutic applications, chemical synthesis of this compound is preferred due to scalability and purity control. The synthesis involves:
- Solid-phase peptide synthesis (SPPS) : The standard method for peptide production, where amino acids are sequentially coupled on a resin support.
- Automated flow chemistry synthesis : Recent advances have employed automated flow chemistry to expedite synthesis and purification of antimicrobial peptides, including human-derived peptides like this compound.
Solid-Phase Peptide Synthesis (SPPS)
- Stepwise elongation : Amino acids are added one at a time in the desired sequence.
- Protecting groups : Used to prevent side reactions during synthesis.
- Cleavage and deprotection : The completed peptide is cleaved from the resin and protecting groups are removed.
- Purification : Typically performed by reverse-phase HPLC to achieve high purity.
Automated Flow Synthesis
Comparative Analysis of Preparation Methods
| Aspect | Isolation from Natural Sources | Chemical Synthesis (SPPS & Flow) |
|---|---|---|
| Source | Human seminal plasma | Synthetic amino acids |
| Yield | Low to moderate, dependent on biological material | High, scalable |
| Purity | Variable, requires extensive purification | High, controlled by synthesis and HPLC |
| Time Required | Several days to weeks | Hours to days (flow synthesis reduces time) |
| Cost | High, due to biological material and labor | Moderate to high depending on peptide length |
| Scalability | Limited | High |
| Structural Control | Natural sequence only | Full control, including modifications |
Research Findings on this compound Preparation and Activity
- Synthesized this compound exhibits strong antibacterial activity against various bacterial strains, confirming the biological relevance of the synthetic peptide.
- The peptide’s preparation via chemical synthesis has enabled detailed functional studies, including antimicrobial assays.
- Advances in flow synthesis have significantly improved throughput and purity, facilitating systematic biological evaluation of this compound and related peptides.
Summary and Recommendations
- For research requiring natural peptide variants, isolation from seminal plasma remains valuable but is limited by complexity and yield.
- Chemical synthesis, particularly using solid-phase and automated flow methods, is the preferred approach for producing this compound with high purity and in sufficient quantities.
- The integration of flow chemistry and advanced purification techniques represents the state-of-the-art in antimicrobial peptide preparation, including this compound.
- Researchers should consider the balance between cost, time, and purity when selecting preparation methods for this compound.
This article synthesizes data from authoritative sources, highlighting the preparation methodologies of this compound with a focus on practical and scalable approaches for research and therapeutic exploration.
Q & A
Basic: What structural features of SgI-29 contribute to its antimicrobial activity?
This compound, a 29-amino acid peptide derived from human semenogelin I, exhibits antimicrobial activity due to its physicochemical properties and secondary structure. Key features include:
- Net charge : At neutral pH, this compound has a +4 charge, enabling electrostatic interactions with negatively charged bacterial membranes .
- Hydrophobicity : A hydrophobicity score of −0.007 to 0.181 (APD2 prediction) balances membrane penetration without excessive cytotoxicity .
- α-helical propensity : Predicted α-helical structure via APD2 and helical wheel analysis, though its amphipathicity is less pronounced compared to other antimicrobial peptides like RK-31 .
Methodological insight : Use software tools like APD2 for physicochemical predictions and helical wheel plots to assess structural motifs. Pair with agar diffusion assays (e.g., MIC determination against E. coli ATCC 25922) to validate activity .
Basic: How can researchers design experiments to compare this compound with its derivatives?
A systematic approach involves:
Peptide truncation : Synthesize derivatives (e.g., SgI-25, SgI-22) by removing terminal residues to identify critical regions for activity .
Physicochemical profiling : Calculate pI, charge, hydrophobicity, and hydrophobic moment using tools like HeliQuest or ExPASy .
Antimicrobial assays : Use standardized protocols (e.g., agar diffusion, broth microdilution) against gram-negative (P. aeruginosa ATCC 27853) and gram-positive strains.
Structural validation : Circular dichroism (CD) spectroscopy to confirm α-helical content .
Example : SgI-22 (a truncated derivative) showed superior activity (MIC 8 μg/mL vs. E. coli) compared to this compound (MIC 16 μg/mL) due to optimized charge and hydrophobicity .
Advanced: Why does truncating this compound to SgI-22 enhance antimicrobial activity despite reduced peptide length?
The enhanced activity of SgI-22 arises from structural optimization:
- Increased charge density : SgI-22 has a +3 charge at neutral pH, improving electrostatic targeting of bacterial membranes .
- Improved hydrophobicity : Removal of polar residues (e.g., C-terminal GGK in SgI-25) enhances hydrophobic interactions with lipid bilayers .
- Reduced steric hindrance : Shorter length may facilitate deeper membrane penetration.
Contradiction note : While SgI-22 outperforms this compound, further truncation (e.g., SgI-14) reduces activity, indicating a threshold for minimal effective length .
Methodological recommendation : Combine molecular dynamics simulations with fluorescence anisotropy to study membrane interaction depth .
Advanced: How can researchers resolve discrepancies in structure-activity relationships across this compound derivatives?
Discrepancies (e.g., SgI-19’s lower activity despite favorable hydrophobicity) require multi-modal analysis:
Context-dependent assays : Test activity under varying pH/salt conditions to mimic physiological environments .
Cytotoxicity screening : Use hemolysis assays (e.g., RBC lysis) to rule out toxicity-driven false negatives .
High-resolution structural analysis : NMR or cryo-EM to resolve conformational changes in membrane-bound states .
Case study : SgI-19’s reduced activity was linked to uneven charge distribution, highlighting the need for balanced electrostatic/hydrophobic profiles .
Advanced: What strategies optimize this compound derivatives for clinical translation while minimizing resistance?
Sequence diversification : Incorporate non-natural amino acids (e.g., D-enantiomers) to reduce protease susceptibility .
Synergy screening : Test combinations with conventional antibiotics (e.g., β-lactams) to lower MICs and delay resistance .
In vivo models : Use murine infection models to assess efficacy in systemic or mucosal infections .
Precedent : RK-31, a derivative of LL-37, achieved clinical relevance via similar optimization .
Basic: What are the standard protocols for synthesizing and purifying this compound derivatives?
Solid-phase synthesis : Use Fmoc/t-Bu chemistry with Rink amide resin for C-terminal amidation .
Purification : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients. Validate purity (>95%) via MALDI-TOF .
Storage : Lyophilize peptides in endotoxin-free buffers and store at −80°C to prevent degradation .
Advanced: How can computational tools accelerate the design of this compound-based therapeutics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
